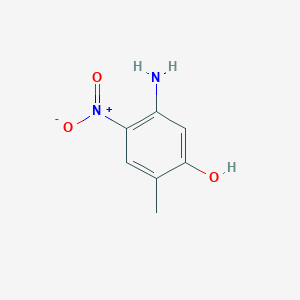

5-Amino-2-methyl-4-nitrophenol

説明

Overview of Aminonitrophenols within Organic Chemistry

Aminonitrophenols represent a specific subgroup of nitrophenols that additionally possess an amino group (—NH₂). The combination of these three functional groups—hydroxyl, nitro, and amino—on a single benzene (B151609) ring results in a wide array of possible isomers, each with distinct chemical characteristics. In the field of organic chemistry, aminonitrophenols are valuable precursors for synthesizing dyes, pharmaceuticals, and other specialized organic molecules. psu.edu The partial reduction of dinitrophenols is a common method for their preparation. mysciencework.comgoogle.com The synthesis and identification of various aminonitrophenol isomers, including N-methylated derivatives, have been a subject of chemical research. rsc.orgrsc.org

Importance of Substituted Phenols in Synthetic Chemistry Research

Substituted phenols are a cornerstone of synthetic chemistry research due to their versatile reactivity. oregonstate.eduresearchgate.net They serve as essential starting materials for the creation of more complex molecules, such as benzopyran derivatives. wisdomlib.org The properties and reactivity of a phenolic molecule are significantly shaped by the nature and position of the substituents on the aromatic ring. oregonstate.edu

Key aspects of their importance include:

Building Blocks: They are indispensable molecules for producing pharmaceuticals, agrochemicals, and polymers. oregonstate.eduresearchgate.net

Controlled Synthesis: The development of methods to synthesize phenols with precise control over the placement of substituents is a significant area of interest for organic, medicinal, and polymer chemists. oregonstate.edursc.org

Versatile Reactivity: The hydroxyl group and the aromatic ring can participate in a wide range of chemical transformations. Phenols can be converted into their corresponding phenolate (B1203915) anions, which are electron-rich and can act as strong reducing agents when excited by light, enabling strategic bond-forming reactions. researchgate.net

Catalysis: Certain substituted phenolate anions can function as photocatalysts, facilitating useful organic transformations. researchgate.net

Structural Context of 5-Amino-2-methyl-4-nitrophenol within the Nitrophenol Class

Below is a data table summarizing key identifiers and properties for this compound and a related isomer, 2-methyl-4-nitrophenol (B1582141), for structural context.

| Property | 5-Amino-2-methyl-4-nitrophenol | 2-Methyl-4-nitrophenol |

| CAS Number | 2835-98-5 | 99-53-6 sigmaaldrich.com |

| Molecular Formula | C₇H₈N₂O₃ | C₇H₇NO₃ researchgate.net |

| Molecular Weight | 168.15 g/mol | 153.14 g/mol sigmaaldrich.com |

| Appearance | - | White crystals chemicalbook.com |

| Melting Point | - | 93-98 °C sigmaaldrich.com |

Data for 5-Amino-2-methyl-4-nitrophenol is less commonly reported in readily available literature compared to its isomer.

The study of such specifically substituted nitrophenols is crucial for understanding structure-activity relationships within this class of compounds and for developing new synthetic methodologies. oregonstate.edu

Structure

3D Structure

特性

IUPAC Name |

5-amino-2-methyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYICSBHZVUJCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 Amino 2 Methyl 4 Nitrophenol

General Strategies for Aminonitrophenol Synthesis

The synthesis of aminonitrophenols is a cornerstone of industrial and laboratory organic chemistry, providing key intermediates for dyes, pharmaceuticals, and other specialty chemicals. The primary approaches to constructing these molecules involve the carefully orchestrated nitration of substituted phenols, the selective reduction of nitro groups, and pathways involving cyclocondensation followed by hydrolysis.

Nitration of Substituted Phenols

The direct introduction of a nitro group onto a phenol (B47542) ring is a fundamental electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group. When other substituents are present, their electronic and steric properties also influence the position of the incoming nitro group.

Common nitrating agents include mixtures of nitric acid and sulfuric acid, which generate the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions, such as temperature and the concentration of the acids, are crucial in controlling the extent of nitration and minimizing the formation of undesired byproducts, including dinitro or trinitro derivatives and oxidation products. For instance, the nitration of phenols can be achieved with high regioselectivity using reagents like ammonium (B1175870) nitrate (B79036) in the presence of a catalyst such as potassium bisulfate. dergipark.org.tr

The nitration of substituted phenols can be complex due to the activating nature of the hydroxyl group, which can lead to over-nitration or oxidation. To circumvent these issues, the hydroxyl group is sometimes protected, for example, by conversion to an ester or carbonate, prior to nitration. Following the nitration step, the protecting group is removed by hydrolysis to yield the desired nitrophenol.

Reduction of Nitro Groups to Amino Groups

The conversion of a nitro group to an amino group is a common and well-established transformation in organic synthesis. This reduction can be achieved using a variety of reagents and conditions, and the choice often depends on the presence of other functional groups in the molecule. For the synthesis of aminonitrophenols from dinitrophenol precursors, a selective reduction is required, where one nitro group is reduced while the other remains intact.

Several methods are available for the selective reduction of aromatic dinitro compounds. acs.org One of the classic methods is the Zinin reduction, which employs sulfides, polysulfides, or hydrosulfides of alkali metals or ammonium in an aqueous or alcoholic medium. acs.org This method is particularly useful for the selective reduction of one nitro group in dinitroarenes to yield nitroanilines. Other reagents for selective reduction include tin(II) chloride in hydrochloric acid and catalytic hydrogenation under controlled conditions. The chemoselectivity of these reductions can often be tuned by adjusting the reaction parameters, such as the catalyst, solvent, temperature, and pressure. A variety of modern reagents and catalyst systems, such as those based on cobalt, have also been developed for the selective reduction of nitro groups in the presence of other reducible functionalities. organic-chemistry.orgkchem.org

Cyclocondensation and Hydrolysis Pathways

An alternative strategy for the synthesis of aminophenols involves the formation of a heterocyclic intermediate, which is subsequently hydrolyzed to reveal the desired product. A notable example is the synthesis of 2-amino-5-nitrophenol (B90527) from o-aminophenol. In this process, o-aminophenol is first reacted with a reagent like urea (B33335) or phosgene (B1210022) to form a benzoxazolone intermediate. This cyclic compound can then be nitrated at a specific position. The final step is the hydrolysis of the nitrated benzoxazolone, typically under basic conditions, to open the ring and afford the aminonitrophenol. This multi-step approach can offer better control over the regioselectivity of nitration compared to the direct nitration of the parent aminophenol. organic-chemistry.org

Specific Approaches to Synthesize 5-Amino-2-methyl-4-nitrophenol

The synthesis of the specifically substituted 5-Amino-2-methyl-4-nitrophenol requires a carefully planned sequence of reactions to ensure the correct placement of the amino, methyl, and nitro groups on the phenol ring. Both linear and convergent strategies can be conceptualized for its preparation.

Convergent and Linear Synthesis Strategies

A linear synthesis approach would involve the sequential modification of a single starting material. chemistnotes.compediaa.com For 5-Amino-2-methyl-4-nitrophenol, a plausible linear route could start from a readily available substituted phenol, such as p-cresol (B1678582) (4-methylphenol). The synthesis would proceed through a series of steps, for example, nitration, followed by amination, and then a second nitration, with careful control of regioselectivity at each stage. Another linear approach could begin with 3-amino-4-methylphenol, a commercially available compound, followed by a regioselective nitration. glpbio.comnih.govtcichemicals.comgoogle.com

A potential synthetic pathway for 5-Amino-2-methyl-4-nitrophenol could involve the following key transformations:

Route A: Nitration of an Aminomethylphenol Precursor: A promising linear strategy would start with 3-amino-4-methylphenol. The challenge in this route lies in the regioselective nitration of this precursor. The amino and hydroxyl groups are both strongly activating and ortho-, para-directing. To achieve nitration at the desired position (para to the hydroxyl group and ortho to the amino group), protection of the more reactive amino group, for instance by acylation, might be necessary before carrying out the nitration. Subsequent deprotection would yield the final product.

Route B: Selective Reduction of a Dinitromethylphenol Precursor: Another linear approach would involve the synthesis of 2-methyl-4,5-dinitrophenol (B8715857) as a key intermediate. This could potentially be synthesized by the dinitration of p-cresol, although controlling the regioselectivity to obtain the 4,5-dinitro isomer would be challenging. Once the dinitro compound is obtained, the subsequent step would be the selective reduction of the nitro group at the 5-position to an amino group. The choice of reducing agent would be critical to achieve this selectivity.

Optimization of Reaction Conditions and Catalyst Systems for Selective Formation

The successful synthesis of 5-Amino-2-methyl-4-nitrophenol hinges on the optimization of reaction conditions to ensure high yield and selectivity.

For the nitration step in Route A, key parameters to optimize include the choice of nitrating agent, the solvent, and the reaction temperature. The use of milder nitrating agents or carrying out the reaction at low temperatures can help to control the reaction and prevent the formation of byproducts. The choice of a protecting group for the amine is also crucial; it must be stable under the nitration conditions and easily removable afterward.

For the selective reduction in Route B, the catalyst system is of paramount importance. Catalytic hydrogenation offers a green and efficient method for nitro group reduction. The selectivity can be influenced by the choice of catalyst (e.g., platinum, palladium, or nickel-based catalysts), the support material, and the presence of additives or poisons that can modulate the catalyst's activity. For non-catalytic reductions, the stoichiometry of the reducing agent and the reaction time and temperature must be carefully controlled to favor the mono-reduction product.

The table below summarizes some general conditions for the key reaction types involved in the proposed syntheses, based on analogous transformations reported in the literature.

| Reaction Type | Reagents/Catalyst | Solvent | Temperature (°C) | Key Considerations |

| Nitration of Phenols | HNO₃ / H₂SO₄ | - | 0 - 25 | Control of exotherm, potential for over-nitration and oxidation. |

| NH₄NO₃ / KHSO₄ | Acetonitrile | Reflux | High regioselectivity for ortho-nitration in some cases. dergipark.org.tr | |

| Selective Nitro Reduction | Na₂S / (NH₄)₂S | Water/Ethanol (B145695) | 60 - 90 | Zinin reduction, classic method for selective reduction. acs.org |

| SnCl₂ / HCl | Ethanol | Reflux | Common laboratory method for nitro group reduction. | |

| Catalytic Hydrogenation | Pd/C, PtO₂ | Various | Requires careful control of conditions for selectivity. |

Ultimately, the development of an efficient synthesis for 5-Amino-2-methyl-4-nitrophenol would likely involve a systematic study of these parameters to identify the optimal conditions that provide the desired product in high purity and yield.

Derivatization Reactions of 5-Amino-2-methyl-4-nitrophenol

The presence of multiple reactive functional groups—amino, hydroxyl, nitro, and methyl—on the aromatic ring makes 5-Amino-2-methyl-4-nitrophenol a versatile substrate for a variety of derivatization reactions.

Formation of Schiff Bases and Azomethine Compounds

The primary amino group of 5-Amino-2-methyl-4-nitrophenol can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as azomethines or imines. This reaction typically involves heating the two reactants in a suitable solvent, often with acid or base catalysis, and results in the formation of a carbon-nitrogen double bond (C=N).

The general reaction is as follows: 5-Amino-2-methyl-4-nitrophenol + R-CHO (Aldehyde) → Schiff Base + H₂O

These reactions are fundamental in the synthesis of various ligands used in coordination chemistry and in the development of biologically active compounds.

Table 2: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Type |

|---|---|---|

| 5-Amino-2-methyl-4-nitrophenol | Salicylaldehyde | N-(2-hydroxybenzylidene)-5-amino-2-methyl-4-nitrophenol |

| 5-Amino-2-methyl-4-nitrophenol | Benzaldehyde | N-benzylidene-5-amino-2-methyl-4-nitrophenol |

| 5-Amino-2-methyl-4-nitrophenol | Acetone | N-(propan-2-ylidene)-5-amino-2-methyl-4-nitrophenol |

Coupling Reactions for Azo Dye Ligands

The synthesis of azo dyes is a classic reaction of primary aromatic amines. 5-Amino-2-methyl-4-nitrophenol can serve as the precursor for the diazo component. The process involves two main steps:

Diazotization : The amino group is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the primary amino group into a highly reactive diazonium salt. orgsyn.org

Azo Coupling : The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline. The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component to form an azo compound, characterized by the -N=N- linkage. chemicalbook.comgoogle.com

The extended conjugation provided by the azo linkage results in highly colored compounds, which are the basis of many synthetic dyes and pigments.

Table 3: Azo Dye Synthesis Example

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| Diazotization | 5-Amino-2-methyl-4-nitrophenol | NaNO₂, HCl (aq), 0-5°C | 2-hydroxy-4-methyl-5-nitrobenzenediazonium chloride |

| Coupling | 2-hydroxy-4-methyl-5-nitrobenzenediazonium chloride + Phenol | NaOH (aq) | 2-hydroxy-5-((2-hydroxy-4-methyl-5-nitrophenyl)diazenyl)phenol |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in 5-Amino-2-methyl-4-nitrophenol towards substitution is governed by the electronic effects of its existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient. This facilitates nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. nih.gov Under appropriate conditions, a strong nucleophile could potentially displace a suitable leaving group from the ring, though none of the existing substituents on 5-Amino-2-methyl-4-nitrophenol are conventional leaving groups. However, derivatization of the hydroxyl group could create a better leaving group, making SNAr more feasible.

Functional Group Interconversions Involving Amino, Methyl, Nitro, and Hydroxyl Moieties

The functional groups on 5-Amino-2-methyl-4-nitrophenol can be chemically transformed to yield a variety of derivatives.

Amino Group (-NH₂) : Beyond diazotization, the amino group can be acylated with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group during other reactions.

Nitro Group (-NO₂) : The nitro group can be readily reduced to a primary amino group using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation. mdpi.com This would yield 2-methyl-4,5-diaminophenol.

Hydroxyl Group (-OH) : The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This ion can then act as a nucleophile in reactions like the Williamson ether synthesis to form ethers, or it can be acylated to form esters.

Methyl Group (-CH₃) : While generally unreactive, the methyl group can be oxidized to a carboxylic acid group under harsh conditions using strong oxidizing agents like potassium permanganate.

Table 4: Summary of Functional Group Interconversions

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acetyl chloride | Amide (-NHCOCH₃) |

| Nitro (-NO₂) | Reduction | Sn / HCl | Amino (-NH₂) |

| Hydroxyl (-OH) | Etherification | CH₃I, Base | Ether (-OCH₃) |

| Methyl (-CH₃) | Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy Applications

Detailed experimental FTIR data for 5-Amino-2-methyl-4-nitrophenol, including specific vibrational frequencies and their assignments, are not available in the searched resources.

Specific Raman spectroscopy data for 5-Amino-2-methyl-4-nitrophenol could not be found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

No ¹H NMR spectra or tabulated chemical shift data for 5-Amino-2-methyl-4-nitrophenol were identified.

No ¹³C NMR spectra or assigned chemical shifts for 5-Amino-2-methyl-4-nitrophenol were available in the searched sources.

Information regarding the use of 2D NMR techniques for the structural elucidation of 5-Amino-2-methyl-4-nitrophenol is not present in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of 5-Amino-2-methyl-4-nitrophenol is dictated by its distinct molecular structure, which features a benzene (B151609) ring substituted with chromophoric (—NO₂) and auxochromic (—OH, —NH₂, —CH₃) groups. These functional groups facilitate electronic transitions, primarily of the π→π* and n→π* types, which are fundamental to its UV-Vis spectroscopic signature. The nitro group (—NO₂) acts as a powerful chromophore and an electron-withdrawing group, while the hydroxyl (—OH) and amino (—NH₂) groups serve as strong auxochromes and electron-donating groups. This "push-pull" electronic arrangement across the aromatic ring leads to an intramolecular charge transfer (ICT) character, which significantly influences the compound's absorption properties.

While specific high-resolution spectral data for 5-Amino-2-methyl-4-nitrophenol is not extensively documented in publicly available literature, its absorption characteristics can be inferred from structurally similar compounds. For instance, 4-nitrophenol (B140041) in an aqueous solution displays an absorption peak around 317-320 nm. researchgate.net This peak undergoes a significant bathochromic (red) shift to approximately 400 nm upon the addition of a base, which deprotonates the hydroxyl group to form the 4-nitrophenolate (B89219) ion. researchgate.netekb.eg This shift is attributed to the enhanced electron-donating ability of the phenolate (B1203915) oxygen, which facilitates the ICT towards the nitro group.

Similarly, 2-Amino-4-nitrophenol (B125904) shows absorption maxima at 224 nm, 262 nm, and 308 nm in an acidic mobile phase. sielc.com The presence of the electron-donating amino group in conjunction with the nitro group results in complex electronic transitions.

For 5-Amino-2-methyl-4-nitrophenol, the combined electronic effects of the amino, hydroxyl, and methyl groups are expected to result in absorption maxima in the UV-visible region, likely with a principal absorption band influenced by the ICT from the electron-rich amino and hydroxyl substituents to the electron-deficient nitro group. The exact λmax would be sensitive to pH, as deprotonation of the phenolic proton would create a more potent electron-donating phenoxide, leading to a pronounced red shift in the absorption spectrum.

Table 1: UV-Vis Absorption Maxima (λmax) of Structurally Related Nitrophenols

| Compound | Conditions | λmax (nm) | Reference |

|---|---|---|---|

| 4-Nitrophenol | Aqueous Solution | ~320 | researchgate.net |

| 4-Nitrophenolate ion | Aqueous Solution (Basic) | ~400 | researchgate.netekb.eg |

| o-Nitrophenol | pH 9 | ~415 | ekb.eg |

| 2-Amino-4-nitrophenol | Acidic Mobile Phase | 224, 262, 308 | sielc.com |

Solvatochromism is the phenomenon where a substance's color, and therefore its UV-Vis absorption or emission spectrum, changes with the polarity of the solvent. nih.govnih.gov Compounds with a significant change in dipole moment between their ground and excited states, such as those with strong ICT character, typically exhibit pronounced solvatochromism.

5-Amino-2-methyl-4-nitrophenol possesses the requisite structural features for a solvatochromic probe. The electron-donating amino and hydroxyl groups and the electron-withdrawing nitro group create a substantial ground-state dipole moment. Upon photoexcitation, the charge transfer from the donor to the acceptor groups is enhanced, leading to an excited state with an even larger dipole moment.

In such cases of positive solvatochromism, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. nih.gov This stabilization reduces the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum. nih.gov Conversely, in nonpolar solvents, the absorption maximum would be at a shorter wavelength (hypsochromic or blue-shifted). The ability of the hydroxyl and amino groups to act as hydrogen bond donors and the nitro and hydroxyl groups to act as hydrogen bond acceptors further complicates these interactions, allowing for specific solvent effects in protic solvents. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be amenable to GC analysis, it must be volatile and thermally stable. 5-Amino-2-methyl-4-nitrophenol contains polar hydroxyl (—OH) and amino (—NH₂) functional groups, which can engage in hydrogen bonding, leading to low volatility and potential thermal degradation at the high temperatures used in GC. phenomenex.com Furthermore, these polar groups can interact with active sites on the GC column, causing peak tailing and reduced sensitivity. researchgate.net

To overcome these challenges, derivatization is an essential step prior to GC-MS analysis. jfda-online.commdpi.com This process involves chemically modifying the polar functional groups to make them nonpolar and more volatile. sigmaaldrich.com

Silylation: This is a common derivatization method where active hydrogens in —OH, —NH₂, and —COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group or a more robust tert-butyldimethylsilyl (TBDMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com The resulting silylated derivative of 5-Amino-2-methyl-4-nitrophenol would be significantly more volatile and suitable for GC-MS. The mass spectrum of the derivatized compound would show a molecular ion corresponding to the increased mass and characteristic fragmentation patterns, such as the loss of alkyl groups from the silicon atom. nist.gov

Acylation and Alkylation: These methods can also be employed to block the polar functional groups.

The fragmentation pattern in Electron Ionization (EI)-MS would likely involve initial cleavages alpha to the aromatic ring or the functional groups. Common fragmentation pathways for aromatic nitro compounds include the loss of •NO₂, •NO, and CO. miamioh.edu For the derivatized molecule, fragmentation of the silyl (B83357) groups would also be prominent.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Compounds

| Derivatization Type | Reagent | Abbreviation | Target Functional Groups |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -COOH, -NH₂ | |

| Acylation | Pentafluoropropionic Anhydride (B1165640) | PFPA | -OH, -NH₂ |

| Alkylation | Diazomethane | CH₂N₂ | -OH, -COOH |

Liquid chromatography-mass spectrometry is ideally suited for the analysis of polar, non-volatile, and thermally labile compounds like 5-Amino-2-methyl-4-nitrophenol, often without the need for derivatization. nih.gov The compound can be separated from a mixture using a reversed-phase HPLC column and then introduced into the mass spectrometer.

Electrospray ionization (ESI) is the most common ionization technique for this type of analysis. ESI is a "soft" ionization method that typically generates protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode, with minimal fragmentation. For 5-Amino-2-methyl-4-nitrophenol (C₇H₈N₂O₃, molecular weight ≈ 168.15 g/mol ), one would expect to observe ions at m/z 169.16 in positive mode and m/z 167.14 in negative mode.

Tandem mass spectrometry (LC-MS/MS) can provide further structural confirmation and enhanced selectivity for quantification. mdpi.com In this technique, the precursor ion (e.g., m/z 167.14) is selected and fragmented to produce characteristic product ions. For example, the fragmentation of the deprotonated molecule of a nitrophenol often results in the loss of NO₂ (46 Da), leading to a significant product ion. massbank.eushimadzu.com This technique, particularly in Multiple Reaction Monitoring (MRM) mode, allows for highly sensitive and selective quantification of the target compound in complex matrices. shimadzu.com

MALDI is another soft ionization technique primarily used for large, non-volatile molecules like proteins and polymers, but it can also be applied to smaller organic molecules. wikipedia.org In MALDI, the analyte is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid or p-nitroaniline) on a sample plate. nih.govbruker.com A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase and ionizing them, typically by proton transfer. wikipedia.org

While underivatized 5-Amino-2-methyl-4-nitrophenol could potentially be analyzed by MALDI-MS, derivatization can be employed to enhance ionization efficiency. Chemical labeling to introduce a permanently charged group (a quaternary ammonium (B1175870) or pyridinium (B92312) salt, for example) can significantly improve the sensitivity of detection in positive-ion mode. This strategy ensures that the analyte is pre-ionized, bypassing the often inefficient protonation step in the MALDI plume and leading to a more robust signal. This approach is particularly useful for quantitative studies or for detecting the analyte at very low concentrations within a complex mixture.

X-ray Diffraction (XRD) and Crystal Structure Analysis

Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

No published single crystal X-ray diffraction data for 5-Amino-2-methyl-4-nitrophenol could be located. This technique would be essential to definitively determine its molecular geometry, including bond lengths, bond angles, and the planarity of the molecule. Furthermore, analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding, which significantly influence the compound's physical properties.

Powder X-ray Diffraction for Crystalline Phases

There is no available powder X-ray diffraction (PXRD) pattern for 5-Amino-2-methyl-4-nitrophenol. PXRD is a critical technique for identifying the crystalline phases of a bulk sample and can be used for quality control and phase purity analysis.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

No thermogravimetric analysis (TGA) data for 5-Amino-2-methyl-4-nitrophenol has been reported. TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature. This analysis would provide information on the decomposition temperature and the presence of any volatile components.

Differential Scanning Calorimetry (DSC)

No differential scanning calorimetry (DSC) data for 5-Amino-2-methyl-4-nitrophenol is publicly available. DSC is employed to study thermal transitions such as melting point, glass transitions, and phase changes. This information is crucial for understanding the material's thermal behavior and purity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

There is no specific published data on the quantum chemical calculations for 5-Amino-2-methyl-4-nitrophenol. Therefore, detailed discussions on its molecular geometry, electronic structure, and comparative analyses using different theoretical methods are not possible at this time.

No peer-reviewed articles were identified that specifically apply Density Functional Theory (DFT) to determine the molecular geometry and electronic structure of 5-Amino-2-methyl-4-nitrophenol.

Similarly, there is a lack of available research that utilizes Hartree-Fock (HF) methods for the computational study of 5-Amino-2-methyl-4-nitrophenol, or that provides a comparative analysis with DFT methods for this compound.

Discussions regarding the selection of basis sets and the resulting computational efficiency for the theoretical analysis of 5-Amino-2-methyl-4-nitrophenol are absent from the current body of scientific literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

As there are no available computational studies, there is consequently no data on the prediction of spectroscopic properties for 5-Amino-2-methyl-4-nitrophenol and their correlation with experimental findings.

No studies were found that present the predicted infrared (IR) and Raman spectra of 5-Amino-2-methyl-4-nitrophenol based on computational calculations.

There is no available literature reporting the use of Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption spectra of 5-Amino-2-methyl-4-nitrophenol.

Molecular Orbital Analysis

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and kinetic stability of a molecule.

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for characterizing the reactivity of a molecule. A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For instance, in a study of p-nitrophenol, a related compound, the HOMO-LUMO energy gap was calculated to be 4.3596 eV using Density Functional Theory (DFT) with the B3LYP/6-311G(d,p) basis set. imist.ma This value indicates its relative reactivity compared to other substituted phenols like p-aminophenol (5.9267 eV) and p-methylphenol (5.8029 eV), with p-nitrophenol being the most reactive due to its smaller energy gap. imist.ma The distribution of HOMO and LUMO orbitals reveals the regions of a molecule that are likely to be involved in electron donation and acceptance, respectively. In many nitrophenol derivatives, the HOMO is typically localized over the phenyl ring and the amino/hydroxyl groups, while the LUMO is concentrated on the nitro group, indicating that the nitro group is the primary electron-accepting site.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for p-Nitrophenol

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.019 |

| ELUMO | -2.659 |

| Energy Gap (ΔE) | 4.360 |

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the Lewis-like bonding structure of a molecule. mpg.dewisc.edu It analyzes the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and resonance, which contribute to the stability of the molecule.

The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is estimated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction. In nitrophenol derivatives, significant delocalization occurs from the lone pairs of the oxygen atoms of the hydroxyl and nitro groups, as well as from the π-orbitals of the phenyl ring, to the antibonding orbitals of adjacent bonds. For example, in a study of 2-[(4-propylphenylimino)methyl]-4-nitrophenol, NBO analysis revealed significant intramolecular charge transfer, which is characteristic of such donor-acceptor systems. tandfonline.com

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Nitrophenol Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π(C2-C3) | 25.5 |

| π(C2-C3) | π(C4-C5) | 18.9 |

| π(C4-C5) | π*(N1-O2) | 20.1 |

Electrostatic Potential Mapping (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The different colors on the MEP map correspond to different values of the electrostatic potential. Regions of negative potential (typically colored in red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and are prone to nucleophilic attack.

In studies of nitrophenol compounds, the MEP maps consistently show that the most negative potential is located around the oxygen atoms of the nitro group, indicating that this is the most likely site for electrophilic attack. imist.maimist.ma The hydrogen atom of the hydroxyl group typically exhibits a region of positive potential, making it a potential site for nucleophilic attack. The aromatic ring generally shows a gradient of potential, influenced by the electron-withdrawing nitro group and any electron-donating groups present. For m-nitrophenol, theoretical calculations have been used to generate electron density maps and electrostatic potentials, which show good agreement with experimental data from high-resolution X-ray diffraction. mdpi.com

Reaction Mechanism Modeling and Energetics

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This includes identifying reactants, products, intermediates, and transition states.

A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate transition states and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

While specific reaction mechanism modeling for the formation of 5-Amino-2-methyl-4-nitrophenol is not detailed in the available literature, studies on related reactions, such as the aminolysis of nitrophenyl carbonates, demonstrate the utility of these methods. acs.org In such studies, computational modeling helps to distinguish between stepwise and concerted mechanisms by locating and characterizing the energies of intermediates and transition states.

Catalysts play a crucial role in many chemical transformations involving nitrophenols. Computational studies can provide insights into how catalysts function by modeling the interaction between the catalyst and the reactants. For example, in the widely studied catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol, computational models can help to understand the adsorption of the nitrophenol onto the catalyst surface and the subsequent steps of the reduction process. researchgate.netresearchgate.netnih.gov

These studies often involve modeling the electronic structure of the catalyst and how it facilitates electron transfer to the nitro group. While the focus of much of the available literature is on the reduction of nitrophenols, the same computational principles can be applied to model the catalytic formation or other transformations of compounds like 5-Amino-2-methyl-4-nitrophenol.

Tautomerism and Conformational Analysis

For a molecule like 5-Amino-2-methyl-4-nitrophenol, several tautomeric forms could theoretically exist. These arise from the migration of a proton, most commonly from the hydroxyl (-OH) or amino (-NH2) group. For instance, keto-enol tautomerism could be explored, where the phenolic form (enol) is in equilibrium with a keto form. Similarly, nitro-aci tautomerism is a possibility, involving the protonation of one of the oxygen atoms of the nitro group. The relative energies of these tautomers, and the energy barriers for their interconversion, would typically be calculated to determine their stability and likelihood of existence under various conditions.

Conformational analysis would involve studying the rotation around single bonds, such as the C-N bond of the amino group and the C-C bond of the methyl group. The orientation of the hydroxyl and nitro groups relative to the benzene (B151609) ring and to each other would also be a key aspect of this analysis. The goal would be to identify the lowest energy conformers, which represent the most stable spatial arrangements of the atoms. This is crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

While specific data for 5-Amino-2-methyl-4-nitrophenol is absent, studies on similar molecules, such as other substituted nitrophenols, have been conducted. These studies often reveal the planarity or near-planarity of the benzene ring and the influence of intramolecular hydrogen bonding on the preferred conformation. However, without direct computational analysis of 5-Amino-2-methyl-4-nitrophenol, any discussion of its specific tautomeric and conformational behavior remains speculative.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of the non-linear optical (NLO) properties of 5-Amino-2-methyl-4-nitrophenol has not been specifically reported in published research. Such evaluations are typically performed using quantum chemical calculations to predict the NLO response of a molecule, which is crucial for its potential application in optoelectronic devices.

The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In 5-Amino-2-methyl-4-nitrophenol, the amino (-NH2) and methyl (-CH3) groups act as electron donors, while the nitro (-NO2) group is a strong electron acceptor. The benzene ring provides the π-conjugated bridge, facilitating intramolecular charge transfer from the donor to the acceptor end of the molecule. This charge transfer is a key factor for a significant NLO response.

Theoretical evaluations of NLO properties typically involve the calculation of parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These calculations are often performed using DFT methods with appropriate basis sets. The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity of a molecule.

Although no specific theoretical data exists for 5-Amino-2-methyl-4-nitrophenol, studies on analogous donor-acceptor substituted aromatic compounds have demonstrated that they can possess significant NLO properties. For instance, the strategic placement of amino and nitro groups on a benzene ring has been shown to enhance the second-order NLO response. The presence of the methyl group in 5-Amino-2-methyl-4-nitrophenol would also be expected to influence the electronic properties and, consequently, the NLO response, though the extent of this influence would need to be determined through specific calculations. Without such dedicated theoretical studies, a quantitative assessment of the NLO properties of 5-Amino-2-methyl-4-nitrophenol cannot be provided.

Reaction Chemistry and Mechanistic Investigations of 5 Amino 2 Methyl 4 Nitrophenol and Analogues

Reduction Reactions of Nitroaromatics to Amino Compounds

The reduction of aromatic nitro compounds is a significant chemical transformation, primarily because the resulting aromatic amines are crucial intermediates in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com The nitro group was one of the first functional groups to be reduced, and a variety of methods exist for this conversion. wikipedia.org Common reagents and methods include catalytic hydrogenation, iron in acidic media, sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride. wikipedia.org The choice of reducing agent is critical, especially when selectivity is required in molecules with multiple reducible groups. The rate of nitro group reduction is influenced by other substituents on the aromatic ring; the presence of an electron-donating group like an amino group can make it more difficult to reduce other nitro substituents on the same ring. oup.com

Bacterial nitroreductases also play a role in the reduction of nitroaromatics. oup.com These enzymes, which are categorized as oxygen-insensitive (type I) or oxygen-sensitive (type II), can reduce nitro groups through a two-electron transfer mechanism, proceeding through nitroso and hydroxylamino intermediates to form the final amino derivative. oup.com

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics to their corresponding anilines. wikipedia.org This process typically involves the use of transition metal catalysts and hydrogen gas. jsynthchem.com Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orggoogle.com The reaction involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group.

The hydrogenation of p-nitrophenol (PNP), a structural analogue of 5-amino-2-methyl-4-nitrophenol, to p-aminophenol (PAP) is a well-studied model reaction. acs.orgekb.eg This reaction is of great commercial importance as PAP is an intermediate for analgesic and antipyretic drugs. ekb.eg Studies on PNP reduction have explored various catalytic systems to optimize efficiency and yield. For instance, nano-sized nickel catalysts supported on Egyptian kaolin (B608303) have shown high activity, with a 5% Ni-K catalyst achieving 100% conversion of PNP to PAP. ekb.eg Similarly, Ni-based catalytic membranes derived from metal-organic frameworks (MOFs) have demonstrated high catalytic activity and stability over multiple reaction cycles. acs.org The efficiency of these reactions is often monitored by the disappearance of the 4-nitrophenolate (B89219) ion peak in UV-visible spectroscopy. nih.govmdpi.com

Table 1: Catalytic Hydrogenation of p-Nitrophenol (Analogue Reaction)

| Catalyst | Support | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| 5% Palladium | Carbon | H₂ (30-60 psig), H₂SO₄ or Acetic Acid, Water | 84-88% Yield | google.com |

| Nickel Nanoparticles | Egyptian Kaolin | Hydrazine Hydrate, 80°C | 100% Conversion | ekb.eg |

| Nickel Nanoparticles | MOF-derived Carbon Membrane | NaBH₄, Ethanol-Water | Complete Conversion in 90 min | acs.org |

| Palladium | Carbon (promoted with Iron) | H₂ | High reaction rate reported for dinitrotoluene | google.com |

In molecules containing multiple nitro groups, such as dinitrophenols, selective reduction of one nitro group while leaving the other intact is a significant synthetic challenge. The choice of reagent and reaction conditions is paramount to achieving this selectivity. A classic method for the selective reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) involves the use of sodium sulfide or polysulfide. wikipedia.orgstackexchange.comgoogle.com The Zinin reduction, which historically uses sulfide reagents, is a well-established method for this type of transformation. stackexchange.com

The mechanism for this selectivity is based on both electronic and steric factors. For example, in the reduction of 2,4-dinitrotoluene (B133949) with sulfide reagents, the nitro group at the 4-position is preferentially reduced. stackexchange.com In the case of 2,4-dinitrophenol, the nitro group at the 2-position (ortho to the hydroxyl group) is selectively reduced. google.com A detailed procedure for this reaction involves treating 2,4-dinitrophenol with sodium sulfide in an aqueous solution containing ammonium (B1175870) chloride and ammonia (B1221849) at controlled temperatures (80-85°C), yielding 2-amino-4-nitrophenol. orgsyn.org The reaction proceeds by forming the phenolate (B1203915), which is then treated with the sulfide reducing agent. google.com

Other reagents have also been developed for selective reductions. A system using sodium borohydride (B1222165) (NaBH₄) in the presence of a tetrakis(triphenylphosphine)nickel(0) complex, Ni(PPh₃)₄, has been shown to effectively reduce nitro compounds to amines. jsynthchem.comjsynthchem.com While NaBH₄ alone is typically not strong enough to reduce a nitro group, its reactivity can be enhanced by the transition metal complex. jsynthchem.com

Table 2: Reagents for Selective Reduction of Dinitrophenols

| Reagent | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Sodium Sulfide (Na₂S) / Ammonium Sulfide ((NH₄)₂S) | 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | Classic Zinin reduction; selective for one nitro group. | wikipedia.orgstackexchange.comorgsyn.org |

| Sodium Disulfide (Na₂S₂) | 6-Chloro-2,4-dinitrophenol | 6-Chloro-2-amino-4-nitrophenol | Selective reduction of the nitro group at the 2-position. | google.com |

| NaBH₄ / Ni(PPh₃)₄ | Nitroaromatics | Aromatic Amines | Enhanced reducing power of NaBH₄ with a transition metal complex. | jsynthchem.comjsynthchem.com |

Oxidation Processes and Quinone Derivative Formation

The oxidation of phenolic compounds, particularly aminophenols, can lead to the formation of highly reactive quinone and quinone-imine species. The specific product depends on the substituents present on the aromatic ring and the oxidant used. The oxidation of 4-nitrophenol (B140041) has been shown to yield hydroquinone (B1673460) and benzoquinone as the main products. researchgate.netresearchgate.net These reactions can be catalyzed by metal complexes, such as cobalt phthalocyanines, using oxidants like tert-butyl hydroperoxide (TBHP). researchgate.net

For a molecule like 5-amino-2-methyl-4-nitrophenol, the presence of both a hydroxyl and an amino group makes the ring susceptible to oxidation. Enzymatic oxidation of phenols and catechols by tyrosinase, a widespread enzyme, is known to produce reactive o-quinones. mdpi.com In a non-enzymatic chemical oxidation, the aminophenol structure would likely be oxidized to a quinone-imine. The electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups would influence the redox potential of the molecule and the stability of the resulting oxidized species. The methyl group would also play a role in the reaction's regiochemistry.

Electrophilic Aromatic Substitution (EAS) Reactions on the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (a benzenium ion or σ-complex), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

The reactivity and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. scispace.com Substituents are classified as activating or deactivating and as ortho/para-directing or meta-directing. In 5-amino-2-methyl-4-nitrophenol, the ring is polysubstituted with groups of opposing electronic effects:

-OH (Hydroxyl): Strongly activating and ortho, para-directing.

-NH₂ (Amino): Strongly activating and ortho, para-directing. rsc.org

-CH₃ (Methyl): Weakly activating and ortho, para-directing.

-NO₂ (Nitro): Strongly deactivating and meta-directing. rsc.org

The only available position for substitution is at C6. The directing effects of the existing substituents on this position are as follows:

The -OH group at C1 is meta to the C6 position.

The -CH₃ group at C2 is para to the C6 position.

The -NH₂ group at C5 is ortho to the C6 position.

The -NO₂ group at C4 is meta to the C6 position.

Table 3: Directing Effects of Substituents in 5-Amino-2-methyl-4-nitrophenol for EAS

| Substituent | Position | Activating/Deactivating | Directing Effect | Influence on C6 Position |

|---|---|---|---|---|

| -OH | C1 | Strongly Activating | Ortho, Para | Meta (less influential) |

| -CH₃ | C2 | Weakly Activating | Ortho, Para | Para (directing) |

| -NO₂ | C4 | Strongly Deactivating | Meta | Meta (directing) |

| -NH₂ | C5 | Strongly Activating | Ortho, Para | Ortho (strongly directing) |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org This mechanism is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are essential for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

In the structure of 5-amino-2-methyl-4-nitrophenol, there is no conventional leaving group like a halogen. The nitro group at C4 is a powerful activating group for SNAr. It could potentially activate leaving groups at the C1 and C5 positions (both para to the nitro group) or the C3 position (ortho to the nitro group, though this position is unsubstituted). However, the groups present at the activated positions (-OH at C1 and -NH₂ at C5) are very poor leaving groups. Furthermore, these electron-donating groups increase the electron density of the ring, which disfavors the initial nucleophilic attack. While displacement of nitro groups themselves can occur in some SNAr reactions (fluorodenitration), this typically requires specific reagents and conditions. nih.gov Consequently, 5-amino-2-methyl-4-nitrophenol is not a suitable substrate for typical SNAr reactions.

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

The reaction of 5-Amino-2-methyl-4-nitrophenol with aldehydes and ketones results in the formation of imines, commonly known as Schiff bases. This condensation reaction is a cornerstone of amine chemistry, proceeding via a nucleophilic addition-elimination mechanism. The primary amino group (-NH₂) of the aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.net This initial attack forms an unstable carbinolamine or hemiaminal intermediate. researchgate.netwikipedia.org

The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). peerj.com Subsequent elimination of a water molecule leads to the formation of a carbon-nitrogen double bond (C=N), the characteristic functional group of a Schiff base. nih.gov The entire process is generally reversible, and the removal of water can be used to drive the reaction to completion. peerj.com

The reactivity of the amino group in 5-Amino-2-methyl-4-nitrophenol is modulated by the electronic effects of the other substituents on the aromatic ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which decreases the electron density on the ring and reduces the nucleophilicity of the amino group. Conversely, the methyl (-CH₃) and hydroxyl (-OH) groups are electron-donating, which partially counteracts the effect of the nitro group. Despite the deactivating effect of the nitro group, the condensation reaction can be readily achieved, often by heating the reactants in a suitable solvent like ethanol (B145695) or methanol (B129727). isca.in

The table below illustrates the expected products from the condensation of 5-Amino-2-methyl-4-nitrophenol with various carbonyl compounds, along with typical reaction conditions reported for analogous aromatic amines.

Table 1: Representative Schiff Base Formation Reactions This table is illustrative, showing expected products based on established chemical principles.

| Carbonyl Reactant | Product (Schiff Base) | Typical Conditions | Reference Analogues |

|---|---|---|---|

| Benzaldehyde | 2-methyl-4-nitro-5-[(E)-phenylmethylideneamino]phenol | Ethanol, reflux, catalytic acetic acid | isca.inresearchgate.net |

| Acetone | 2-methyl-4-nitro-5-(propan-2-ylideneamino)phenol | Methanol, reflux | wikipedia.org |

| Salicylaldehyde | 2-[(E)-(4-hydroxy-5-methyl-2-nitrophenyl)iminomethyl]phenol | Ethanol, reflux | nih.gov |

| 4-Methoxybenzaldehyde | 5-[(E)-(4-methoxyphenyl)methylideneamino]-2-methyl-4-nitrophenol | Ethanol, reflux, catalytic H₂SO₄ |

Addition Reactions to Unsaturated Systems

The amino group of 5-Amino-2-methyl-4-nitrophenol can also act as a nucleophile in conjugate addition reactions to electron-deficient alkenes, a process known as the aza-Michael addition. researchgate.net This reaction is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org The typical substrates for this reaction are α,β-unsaturated carbonyl compounds such as esters, ketones, and nitriles, where the carbon-carbon double bond is activated by an electron-withdrawing group. acs.org

The mechanism involves the 1,4-addition of the amine's lone pair of electrons to the β-carbon of the unsaturated system. This nucleophilic attack generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final β-amino compound. mst.edu

Aromatic amines, like 5-Amino-2-methyl-4-nitrophenol, are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The presence of the electron-withdrawing nitro group further reduces the nucleophilicity, making these reactions more challenging. semanticscholar.org Consequently, the aza-Michael addition of aromatic amines often requires the use of catalysts to proceed at a reasonable rate. beilstein-journals.org Various catalysts have been employed for this transformation, including Lewis acids, Brønsted acids, and certain metal complexes, which activate the α,β-unsaturated system towards nucleophilic attack. mst.edusemanticscholar.orgsemnan.ac.ir For instance, copper-catalyzed systems have been shown to be highly efficient for the conjugate addition of aromatic amines to α,β-unsaturated olefins under mild conditions. organic-chemistry.orgacs.org

The following table provides representative examples of the aza-Michael addition of 5-Amino-2-methyl-4-nitrophenol to various activated alkenes, highlighting plausible catalytic systems based on literature precedents for other aromatic amines.

Table 2: Representative Aza-Michael Addition Reactions This table is illustrative, showing expected products based on established chemical principles.

| Michael Acceptor | Expected Product | Plausible Catalytic System | Reference Analogues |

|---|---|---|---|

| Methyl acrylate | Methyl 3-[(4-hydroxy-5-methyl-2-nitrophenyl)amino]propanoate | CuCl/KOtBu or TMSCl | organic-chemistry.orgsemnan.ac.ir |

| Acrylonitrile | 3-[(4-hydroxy-5-methyl-2-nitrophenyl)amino]propanenitrile | Y(NO₃)₃·6H₂O | semanticscholar.org |

| Methyl vinyl ketone | 4-[(4-hydroxy-5-methyl-2-nitrophenyl)amino]butan-2-one | α-Amylase (Biocatalysis) | researchgate.net |

| 2-Cyclohexen-1-one | 3-[(4-hydroxy-5-methyl-2-nitrophenyl)amino]cyclohexan-1-one | [DBU][Lac] (Ionic Liquid) | semanticscholar.org |

Environmental and Microbial Biotransformation Pathways

Aerobic Degradation Pathways of Nitrophenols

Under aerobic conditions, the biodegradation of nitrophenols is typically initiated by oxygenase enzymes that incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to the removal of the nitro group and the formation of dihydroxylated intermediates. iwaponline.com Two of the most well-characterized aerobic degradation pathways for nitrophenols are the hydroquinone (B1673460) pathway and the 1,2,4-benzenetriol (B23740) pathway. researchgate.net

The hydroquinone pathway is a common route for the degradation of p-nitrophenol (PNP) and is predominantly observed in Gram-negative bacteria. researchgate.netresearchgate.net The initial step in this pathway involves the action of a PNP monooxygenase, which hydroxylates the aromatic ring at the C4 position, leading to the elimination of the nitro group as nitrite (B80452) and the formation of hydroquinone. nih.gov In some cases, 1,4-benzoquinone (B44022) is formed as an intermediate, which is then reduced to hydroquinone. nih.gov

Subsequently, hydroquinone undergoes ring cleavage, catalyzed by hydroquinone 1,2-dioxygenase, to form γ-hydroxymuconic semialdehyde. nih.gov This intermediate is then further metabolized to maleylacetic acid and subsequently funneled into the β-ketoadipate pathway, ultimately leading to intermediates of the central metabolism, such as succinyl-CoA and acetyl-CoA. researchgate.netnih.govresearchgate.net

The 1,2,4-benzenetriol pathway represents an alternative route for the aerobic degradation of nitrophenols and is more commonly found in Gram-positive bacteria. researchgate.net In this pathway, p-nitrophenol is first hydroxylated by a PNP-2-monooxygenase to form 4-nitrocatechol (B145892). researchgate.net Subsequently, a 4-nitrocatechol monooxygenase catalyzes the removal of the nitro group as nitrite, yielding 1,2,4-benzenetriol. researchgate.netnih.gov

The 1,2,4-benzenetriol then undergoes ortho-ring cleavage, catalyzed by a 1,2,4-benzenetriol 1,2-dioxygenase, to form maleylacetic acid. nih.govasm.org Similar to the hydroquinone pathway, maleylacetic acid is further metabolized via the β-ketoadipate pathway. nih.gov

The aerobic degradation of nitrophenols involves the formation of several key intermediates. The identification of these metabolites has been crucial in elucidating the respective degradation pathways.

| Pathway | Initial Substrate | Key Intermediates | Final Products of Ring Cleavage |

| Hydroquinone Pathway | p-Nitrophenol | 1,4-Benzoquinone, Hydroquinone, γ-Hydroxymuconic semialdehyde | Maleylacetic acid |

| 1,2,4-Benzenetriol Pathway | p-Nitrophenol | 4-Nitrocatechol, 1,2,4-Benzenetriol | Maleylacetic acid |

In addition to these primary intermediates, further downstream metabolic products include β-ketoadipic acid, which is a central intermediate in the β-ketoadipate pathway. nih.govnih.gov The complete mineralization of nitrophenols through these aerobic pathways results in the formation of carbon dioxide, water, and nitrite.

Anaerobic Biotransformation Mechanisms

Under anaerobic conditions, the biotransformation of nitrophenols proceeds through reductive pathways. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to reduction. iwaponline.com The initial step typically involves the reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino group, and finally to an amino group, forming the corresponding aminophenol. nih.gov For instance, 4-nitrophenol (B140041) is reduced to 4-aminophenol. researchgate.net

This initial reduction is a critical detoxification step, as aminophenols are generally less toxic than their nitrophenolic counterparts. osti.gov The resulting aminophenols can then undergo further anaerobic degradation, although the complete mineralization under anaerobic conditions is often slower and more complex than aerobic degradation. In some cases, the aromatic ring of the aminophenol is cleaved, leading to the formation of aliphatic acids that can be utilized by other anaerobic microorganisms. nih.gov

Role of Specific Microbial Strains in Nitrophenol Degradation

A diverse range of microorganisms capable of degrading nitrophenols has been isolated and characterized from various environments, including soil and activated sludge. researchgate.netoup.com The specific degradation pathway employed is often dependent on the microbial strain.

| Microbial Strain | Gram Status | Degradation Pathway | Key Enzyme(s) |

| Moraxella sp. | Gram-negative | Hydroquinone Pathway | p-Nitrophenol monooxygenase |

| Pseudomonas putida | Gram-negative | Hydroquinone Pathway | p-Nitrophenol monooxygenase |

| Arthrobacter sp. JS443 | Gram-positive | 1,2,4-Benzenetriol Pathway | Monooxygenase, 1,2,4-Benzenetriol dioxygenase |

| Stenotrophomonas sp. | Gram-negative | Hydroquinone Pathway | Not specified |

| Cupriavidus sp. CNP-8 | Gram-negative | 1,2,4-Benzenetriol Pathway | Two-component FAD-dependent monooxygenase, BT 1,2-dioxygenase |

| Rhodococcus opacus | Gram-positive | Both Hydroquinone and 1,2,4-Benzenetriol Pathways | Not specified |

Enzymatic Biotransformations of Nitrophenol Analogues

The enzymes involved in nitrophenol degradation often exhibit a degree of substrate promiscuity, allowing them to transform a range of nitrophenol analogues. For example, the enzymes from Burkholderia sp. strain SJ98, which degrade p-nitrophenol, have been shown to also catabolize 3-methyl-4-nitrophenol (B363926) and 2-chloro-4-nitrophenol (B164951). nih.gov This indicates that the monooxygenases and dioxygenases involved in these pathways can accommodate substitutions on the aromatic ring.

The initial monooxygenase in the degradation of 2-chloro-4-nitrophenol by Cupriavidus sp. CNP-8, a two-component FAD-dependent monooxygenase, converts it to 1,2,4-benzenetriol via a chloro-1,4-benzoquinone intermediate. nih.govresearchgate.net Similarly, the enzymes in Ralstonia eutropha JMP 134 that metabolize 3-nitrophenol (B1666305) can also act on 2-chloro-5-nitrophenol. nih.gov This enzymatic versatility is significant for the bioremediation of environments contaminated with a mixture of nitroaromatic compounds.

Photochemical Degradation Processes in Environmental Contexts

Research into the photochemistry of substituted nitrophenols indicates that both direct and indirect photolysis are significant degradation mechanisms. Direct photolysis occurs when the molecule itself absorbs light, leading to an excited state that can then undergo various reactions such as bond cleavage or intramolecular rearrangements. Indirect photolysis involves photosensitized reactions, where other substances in the environment absorb light and produce reactive species, such as hydroxyl radicals (•OH), which then attack the nitrophenol.

A study investigating the photochemical formation of nitrite/nitrous acid (HONO) from the irradiation of various nitrophenols in aqueous solutions highlighted the potential environmental significance of this process. unito.it Among the compounds studied, 2-methyl-4-nitrophenol (B1582141) was identified as having a high photoproduction rate of nitrite/HONO. unito.it This process is particularly relevant for para-nitrophenols, as the less sterically hindered nitro group is more readily released as nitrite or HONO. unito.it The formation of HONO is a key atmospheric process, as its subsequent photolysis is a major source of hydroxyl radicals, which are the primary daytime oxidant in the troposphere. rsc.orgresearchgate.net

The photochemical behavior of nitrophenols is also influenced by the surrounding environmental matrix. For instance, studies have compared the photodegradation of nitrophenols in aqueous solutions versus organic solvents, which can mimic atmospheric aerosol particles. nsf.gov For some compounds, the reactivity can be dramatically different depending on the solvent, suggesting that the environmental compartment plays a crucial role in the degradation pathway and rate. nsf.gov

The degradation of nitrophenols often follows first-order kinetics, and the process can be influenced by factors such as pH, the presence of photosensitizers, and the initial concentration of the pollutant. frontiersin.orgresearchgate.net The degradation process can lead to the formation of various intermediates before complete mineralization.

Detailed Research Findings on Related Nitrophenols

While specific detailed pathways for 5-Amino-2-methyl-4-nitrophenol are not extensively documented in the reviewed literature, studies on closely related compounds provide insight into the likely transformation processes. For instance, the photolysis of methyl-substituted 2-nitrophenols has been investigated as a potential source of OH radicals in the atmosphere. researchgate.net

The following table summarizes findings on the photoproduction of nitrite from 2-methyl-4-nitrophenol, a compound structurally similar to 5-Amino-2-methyl-4-nitrophenol.

Table 1: Photochemical Nitrite Production from 2-Methyl-4-nitrophenol

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2-Methyl-4-nitrophenol | unito.it |

| Process | Photochemical production of nitrite/HONO | unito.it |

| Significance | High photoproduction rate observed | unito.it |

The primary photochemical reactions for nitrophenols in general involve the cleavage of the C-NO2 bond or the transformation of the nitro group. rsc.org In aqueous environments, this can lead to the formation of nitrite ions and phenolic radicals. unito.it The presence of an amino and a methyl group on the aromatic ring of 5-Amino-2-methyl-4-nitrophenol is expected to influence the electronic properties of the molecule and, consequently, its light absorption characteristics and photochemical reactivity.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound 5-Amino-2-methyl-4-nitrophenol to fulfill the detailed requirements of the requested article outline.

The search did not yield specific research findings, data tables, or detailed discussions pertaining to the role of 5-Amino-2-methyl-4-nitrophenol in the following advanced applications:

As a synthetic intermediate for herbicides, agrochemicals, or in pharmaceutical research.

In ligand design and the synthesis or characterization of its metal complexes.

In specific materials science applications.

Information found pertains to related but structurally distinct isomers, such as 2-Amino-4-nitrophenol (B125904) and 2-Amino-5-nitrophenol (B90527), which fall outside the strict scope of the request. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on 5-Amino-2-methyl-4-nitrophenol.

Advanced Research Applications in Chemical Sciences

Materials Science Applications

Precursors for Polymer Synthesis

The multifunctionality of 5-Amino-2-methyl-4-nitrophenol makes it a promising candidate as a monomer or a precursor for the synthesis of specialized polymers. The amino and hydroxyl groups provide reactive sites for polymerization reactions, enabling the formation of diverse polymer backbones.

Polyamides: The amine group of 5-Amino-2-methyl-4-nitrophenol can react with dicarboxylic acids or their derivatives (e.g., diacid chlorides) through condensation polymerization to form polyamides. The resulting polymers would feature the nitrophenol moiety as a pendant group, which could impart specific properties such as thermal stability, altered solubility, and potential for further chemical modification. The general reaction for polyamide synthesis involves the formation of an amide linkage between the amine and a carboxylic acid derivative.

Polybenzoxazoles (PBOs): Molecules containing both an amino and a hydroxyl group ortho to each other are precursors for the synthesis of polybenzoxazoles, a class of high-performance polymers known for their exceptional thermal and mechanical stability. While the amino and hydroxyl groups in 5-Amino-2-methyl-4-nitrophenol are not in the ortho position, its structural isomers or derivatives could potentially serve as monomers for PBOs. The synthesis of PBOs typically involves a two-step process: the formation of a poly(o-hydroxyamide) intermediate, followed by thermal or chemical cyclodehydration.

Conducting Polymers: Aminophenol derivatives can undergo oxidative polymerization to produce polymers with conductive properties, similar to polyaniline. The resulting poly(aminophenol)s can exhibit interesting electrochemical and optical characteristics. The polymerization of aminophenols can be achieved through chemical or electrochemical methods, leading to polymers with complex, ladder-like structures. The presence of the nitro and methyl groups on the aromatic ring of 5-Amino-2-methyl-4-nitrophenol would be expected to influence the electronic properties and processability of the resulting polymer.

| Polymer Type | Potential Monomers/Reactants with 5-Amino-2-methyl-4-nitrophenol | Key Polymer Characteristics |

| Polyamides | Dicarboxylic acids (e.g., adipic acid, terephthalic acid) | Enhanced thermal stability, modifiable properties due to the nitro group. |

| Polybenzoxazoles | (Requires ortho-aminophenol structure) | High thermal and mechanical strength, chemical resistance. |

| Conducting Polymers | Oxidizing agents (e.g., ammonium (B1175870) persulfate) | Electrical conductivity, electroactivity, potential for sensor applications. |

Development of Optoelectronic Materials

The combination of electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (nitro) groups on the aromatic ring of 5-Amino-2-methyl-4-nitrophenol suggests its potential for applications in optoelectronic materials, particularly those with nonlinear optical (NLO) properties.

Molecules with significant NLO activity typically possess a large difference in dipole moment between their ground and excited electronic states, a feature often found in compounds with strong donor-acceptor character. The intramolecular charge transfer from the electron-donating groups to the electron-withdrawing nitro group in 5-Amino-2-methyl-4-nitrophenol could lead to a substantial second-order NLO response.

Research on related nitroaniline and nitrophenol derivatives has demonstrated their efficacy as NLO materials. For instance, 2-methyl-4-nitroaniline (B30703) (MNA) is a well-known organic NLO crystal. While direct experimental data for 5-Amino-2-methyl-4-nitrophenol is not extensively available, theoretical calculations and comparisons with analogous compounds suggest that it could exhibit significant hyperpolarizability, a key parameter for NLO materials.

| Property | Relevance to Optoelectronics | Potential of 5-Amino-2-methyl-4-nitrophenol |

| Nonlinear Optical (NLO) Response | Materials for frequency conversion, optical switching, and data storage. | The donor-acceptor structure suggests a potentially high second-order hyperpolarizability. |

| Intramolecular Charge Transfer (ICT) | Underpins the NLO properties of organic chromophores. | Likely to occur from the amino/hydroxyl groups to the nitro group upon excitation. |

| Thermal and Chemical Stability | Crucial for the longevity and reliability of optoelectronic devices. | The aromatic structure provides a stable core. |

Analytical Chemistry Method Development

In the field of analytical chemistry, 5-Amino-2-methyl-4-nitrophenol holds potential for the development of new methods for detection and quantification, particularly in chromatography and environmental monitoring.

Derivatization Agents for Enhanced Detection in Chromatography and Mass Spectrometry

The presence of reactive amino and hydroxyl groups makes 5-Amino-2-methyl-4-nitrophenol a potential derivatizing agent. Derivatization is a common strategy in chromatography, especially in gas chromatography (GC), to improve the volatility, thermal stability, and detectability of analytes.

Silylation: The hydroxyl and amino groups of 5-Amino-2-methyl-4-nitrophenol can be readily derivatized through silylation, for example, by reacting with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This would convert the polar -OH and -NH2 groups into less polar and more volatile trimethylsilyl (B98337) ethers and amines, making the compound more amenable to GC-MS analysis. nih.gov

Acylation: The amino and hydroxyl groups can also be acylated using reagents such as acid anhydrides or acid chlorides. This process introduces an acyl group, which can enhance chromatographic properties and introduce a specific tag for detection.

While 5-Amino-2-methyl-4-nitrophenol could itself be derivatized for analysis, its functional groups also allow it to be used as a reagent to derivatize other molecules. For instance, it could be used to "tag" analytes that are otherwise difficult to detect, by introducing its chromophoric nitrophenol structure.

| Derivatization Technique | Reagent Example | Target Functional Groups in 5-Amino-2-methyl-4-nitrophenol | Effect on Analyte Properties |

| Silylation | BSTFA, MSTFA | -OH, -NH2 | Increased volatility and thermal stability for GC-MS. |

| Acylation | Acetic anhydride (B1165640) | -OH, -NH2 | Improved chromatographic behavior and detectability. |

Standards for Environmental Monitoring and Analytical Quantification

Nitrophenols are recognized as significant environmental pollutants, often originating from industrial processes and the degradation of pesticides. waterquality.gov.au Accurate monitoring of these compounds in environmental matrices like water and soil is crucial. High-purity substituted nitrophenols are essential as analytical standards for the calibration of analytical instruments and the validation of analytical methods. hpc-standards.com

5-Amino-2-methyl-4-nitrophenol, once synthesized in a pure form, could serve as a valuable analytical standard for:

Method Development: Establishing and validating new analytical methods for the detection and quantification of a broader range of nitrophenolic compounds.

Environmental Monitoring: As a standard in liquid chromatography (LC) or gas chromatography (GC) methods to identify and quantify this specific compound in environmental samples.